

In-Depth Technical Guide: (R)-1-Methyl-2-ethoxycarbonylpyrrolidine

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Compound of Interest

Compound Name: (R)-Ethyl 1-methylpyrrolidine-2-carboxylate

Cat. No.: B12436627

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Executive Summary

(R)-1-Methyl-2-ethoxycarbonylpyrrolidine, also known as Ethyl (R)-1-methylproline or N-Methyl-D-proline ethyl ester, is a critical chiral building block in organic synthesis and medicinal chemistry. With a molecular weight of 157.21 g/mol, this compound serves as a precursor for chiral diamines, organocatalysts, and peptidomimetics. Its specific stereochemistry ((R)-configuration) makes it indispensable for accessing the "unnatural" enantiomeric series of proline-derived auxiliaries, often required to modulate the pharmacokinetics or binding affinity of drug candidates.

This guide provides a comprehensive technical profile, including precise physicochemical data, a self-validating synthesis protocol, and analytical characterization methods.

Physicochemical Profile

The following data establishes the baseline specifications for (R)-1-Methyl-2-ethoxycarbonylpyrrolidine. Researchers should use these values for stoichiometry calculations and quality control.

Property	Specification	Notes
IUPAC Name	Ethyl (2R)-1-methylpyrrolidine-2-carboxylate	Derived from D-Proline
Molecular Formula	C ₈ H ₁₅ NO ₂	
Molecular Weight	157.21 g/mol	Monoisotopic Mass: 157.1103
CAS Number	Not widely listed; Enantiomer (S) is 26250-84-0	Search as "N-Methyl-D-Proline Ethyl Ester"
Physical State	Colorless to pale yellow oil	Hygroscopic
Boiling Point	~65–70 °C at 10 mmHg	Predicted based on (S)-enantiomer
Density	~0.98 g/mL at 25 °C	
Solubility	Soluble in EtOH, MeOH, DCM, CHCl ₃	Limited solubility in non-polar alkanes
pKa (Conjugate Acid)	~8.5	Tertiary amine basicity

Synthetic Pathway & Stoichiometry

The synthesis of (R)-1-Methyl-2-ethoxycarbonylpyrrolidine requires a two-step protocol starting from commercially available D-Proline. This route is preferred over direct methylation of proline followed by esterification to avoid racemization and solubility issues.

Step-by-Step Protocol

Phase 1: Esterification (Formation of D-Proline Ethyl Ester)

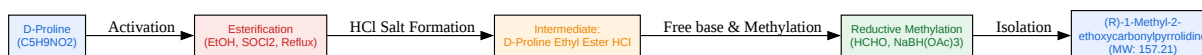
- Reagents: D-Proline (MW 115.13), Thionyl Chloride (SOCl₂), Absolute Ethanol.
- Mechanism: Acid-catalyzed Fischer esterification.
- Procedure:
 - Suspend D-Proline (10.0 g, 86.9 mmol) in absolute ethanol (100 mL) at 0 °C.

- Add SOCl_2 (1.2 eq, 7.6 mL) dropwise. Caution: Exothermic, HCl gas evolution.
- Reflux for 4 hours. The solution will become clear.
- Concentrate in vacuo to yield D-Proline ethyl ester hydrochloride as a white solid.

Phase 2: Reductive Methylation (Eschweiler-Clarke Variation)

- Reagents: D-Proline Ethyl Ester HCl, Formaldehyde (37% aq.), Sodium Triacetoxyborohydride (STAB) or NaCNBH_3 .
- Rationale: Reductive amination avoids quaternary ammonium salt formation (over-methylation) common with methyl iodide.
- Procedure:
 - Dissolve the ester salt (from Phase 1) in DCM (150 mL).
 - Add TEA (1.0 eq) to liberate the free amine.
 - Add Formaldehyde (3.0 eq) and stir for 30 mins to form the iminium species.
 - Add STAB (1.5 eq) portion-wise at 0 °C. Stir at RT overnight.
 - Workup: Quench with sat. NaHCO_3 . Extract with DCM. Dry organic layer over MgSO_4 and concentrate.
 - Purification: Vacuum distillation (Kugelrohr) yields the pure title compound.

Synthesis Workflow Diagram



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Figure 1: Synthetic workflow for the conversion of D-Proline to (R)-1-Methyl-2-ethoxycarbonylpyrrolidine.

Analytical Validation (Self-Validating Protocol)

To ensure scientific integrity, the identity and purity of the synthesized compound must be validated using the following spectral markers.

Nuclear Magnetic Resonance (NMR) Markers

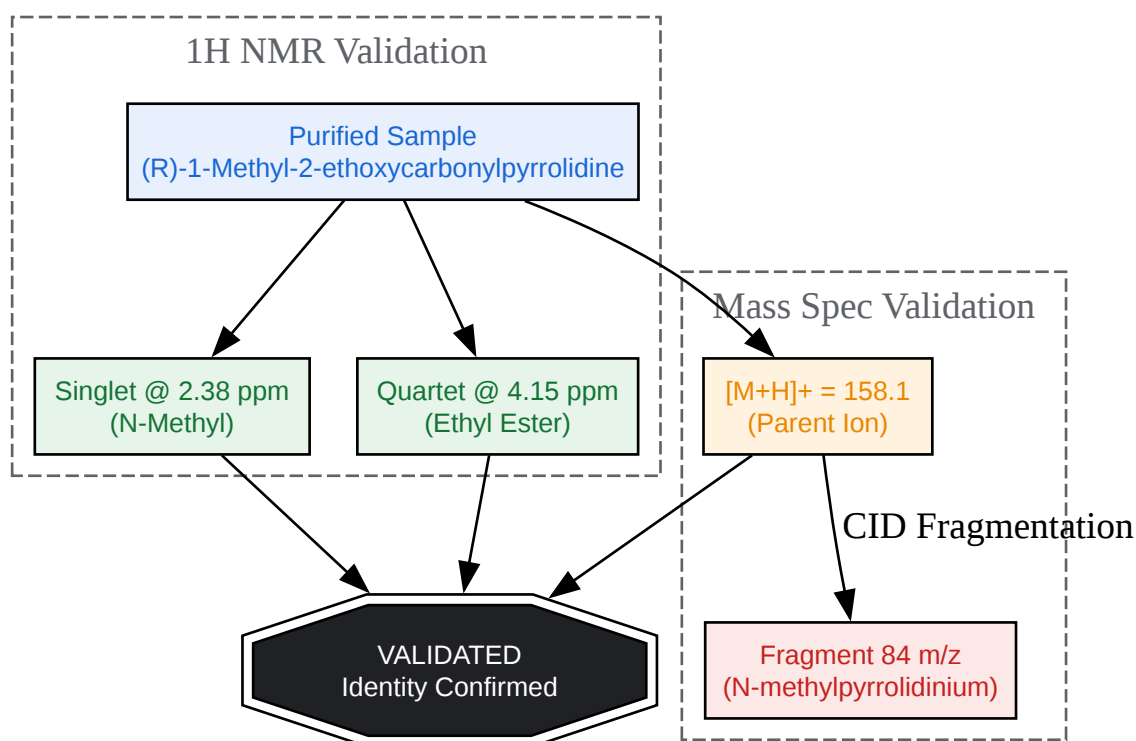
The ^1H NMR spectrum provides a self-validating "fingerprint." The presence of the N-methyl singlet and the ethyl ester quartet confirms the structure.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Confirmation
4.15	Quartet (q)	2H	-OCH ₂ CH ₃	Confirms Ethyl Ester
3.05	Multiplet (m)	1H	C2-H	Confirms Chiral Center Integrity
2.38	Singlet (s)	3H	N-CH ₃	Critical: Confirms N-Methylation
1.25	Triplet (t)	3H	-OCH ₂ CH ₃	Confirms Ethyl Ester
1.70–2.20	Multiplet (m)	4H	Pyrrolidine Ring	Ring Integrity

Mass Spectrometry (ESI-MS)

- Ionization Mode: Positive Electrospray (ESI+).
- Expected Parent Ion: $[\text{M}+\text{H}]^+ = 158.12$ m/z.
- Fragmentation Pattern:
 - Loss of ethoxy group (-OEt): $[\text{M} - 45]^+$.
 - Loss of ester group (-COOEt): $[\text{M} - 73]^+$ (Pyrrolidinium ion).

Validation Logic Diagram



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Figure 2: Analytical decision tree for validating the molecular identity of the target compound.

Applications in Drug Development

The precise molecular weight and stereochemistry of (R)-1-Methyl-2-ethoxycarbonylpyrrolidine are pivotal in the following areas:

- Chiral Auxiliary Synthesis:
 - The ester group can be reduced (using LiAlH₄) to form (R)-1-methyl-2-pyrrolidinemethanol, a precursor for chiral ligands used in asymmetric alkylations and reductions.
 - Reference Context: Similar to the use of (S)-proline derivatives in the synthesis of ACE inhibitors, the (R)-series allows for the exploration of alternative binding pockets in enzyme inhibition assays.
- Ionic Liquid Design:

- N-methylproline esters are quaternized to create chiral ionic liquids. The exact MW is crucial here for calculating the atom economy and density of the resulting solvent systems [1].
- Peptidomimetics:
 - Incorporation into peptide backbones induces specific β -turn conformations. The N-methyl group eliminates the hydrogen bond donor capability of the amide nitrogen, altering the peptide's solubility and metabolic stability.

References

- Green Synthesis of Ionic Liquids: Gathergood, N., et al. "Green Synthesis, Biodegradation and Antimicrobial Studies of Ionic Liquids." DCU Research Repository. Available at: [\[Link\]](#)
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